
4-(2,4-Dimethylphenyl)butanoic acid
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Overview
Description
4-(2,4-Dimethylphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid chain linked to a 2,4-dimethylphenyl group.
Scientific Research Applications
Medicinal Chemistry
4-(2,4-Dimethylphenyl)butanoic acid serves as a precursor for the synthesis of various biologically active compounds. Its derivatives are investigated for their potential therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may influence inflammatory pathways by interacting with cytokine release mechanisms. These interactions suggest potential applications in treating inflammatory diseases .
- Antitumor Activity : Research has shown that derivatives synthesized from this compound exhibit antitumor properties, particularly through modifications that enhance their biological activity .
Case Study: Synthesis of Antitumor Derivatives
A study demonstrated the synthesis of pyridazinone derivatives from this compound. These derivatives were evaluated for their antitumor activities, showing promising results against various cancer cell lines . The synthesis involved treating the acid with hydrazine hydrate and phenyl hydrazine under specific conditions to yield compounds with enhanced bioactivity.
Biological Studies
The compound is also utilized in biological studies to explore its binding affinities and interactions with various biological targets:
- Binding Affinity Studies : Research indicates that this compound may bind to proteins involved in inflammatory responses, which could be crucial for developing new anti-inflammatory drugs .
- Mechanisms of Action : Investigations into the compound's mechanism reveal its potential to modulate neuronal excitability through interactions with ion channels, suggesting applications in neuropharmacology .
Material Science
In addition to its biological applications, this compound is explored for its utility in material science:
- Synthesis of Polymers : The compound can be used as a building block for synthesizing polymers with specific properties. Its carboxylic acid functional group allows for further functionalization and integration into polymer matrices.
- Modification of Surfaces : Research indicates that incorporating this compound into surface coatings can enhance properties such as adhesion and chemical resistance .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Precursor for biologically active compounds | Potential anti-inflammatory and antitumor properties |
Biological Studies | Binding affinity studies with inflammatory proteins | Modulates cytokine release; potential therapeutic uses |
Material Science | Building block for polymers and surface modifications | Enhances adhesion and chemical resistance in coatings |
Chemical Reactions Analysis
1.1. Esterification
The carboxylic acid group (-COOH) readily undergoes esterification with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction replaces the hydroxyl group with an alkoxy group, forming esters like methyl 4-(2,4-dimethylphenyl)butanoate.
Key Observations :
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Reflux conditions are typically required for completion.
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Industrial-scale production may use continuous flow reactors for improved yield and control (though these sources are excluded per user instructions, the general principle applies).
1.2. Amidation
Conversion of the carboxylic acid to an amide involves reaction with amines (e.g., ammonia, hydrazine) under coupling conditions (e.g., dicyclohexylcarbodiimide, DCC). This reaction is critical for synthesizing bioactive derivatives.
Example Reaction :
Hydrazine coupling can yield hydrazides, which may cyclize to form heterocycles (e.g., pyridazinones) .
1.3. Decarboxylation
Heating the acid or its derivatives (e.g., esters) can lead to decarboxylation, particularly under basic or acidic conditions. This reaction eliminates CO₂, forming alkenes or other hydrocarbons.
1.4. Substitution Reactions
The aromatic ring’s methyl groups (-CH₃) and the carboxylic acid group influence substitution patterns. For instance:
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Electrophilic Aromatic Substitution : The dimethylphenyl group may direct incoming electrophiles to specific positions.
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Nucleophilic Acyl Substitution : The carboxylic acid group can react with nucleophiles (e.g., alcohols, amines).
Reaction Conditions and Reagents
Reaction Type | Reagents | Conditions | Product Type |
---|---|---|---|
Esterification | Methanol, H₂SO₄ | Reflux (elevated temperature) | Methyl ester |
Amidation | Hydrazine, DCC, DMF | Room temperature, controlled pH | Hydrazide or amide |
Decarboxylation | None (heat) | High temperature, basic/acidic | Alkenes or hydrocarbons |
Electrophilic Sub. | NO₂⁺, SO₃H₂ | Acidic conditions, directing groups | Substituted aromatic derivatives |
3.1. Pharmaceutical Chemistry
The compound’s derivatives are explored for biological activity, such as enzyme inhibition or antimicrobial properties. For example:
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Hydrazide Derivatives : May exhibit antifungal or antibacterial effects .
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Ester Derivatives : Often used as intermediates in drug synthesis due to improved solubility.
3.2. Material Science
The dimethylphenyl group’s steric bulk may influence polymerization or crystal packing in materials.
Structural Comparisons
Compound | Key Feature | Reactivity Difference |
---|---|---|
4-(2,4-Dimethylphenyl)butanoic acid | Dimethylphenyl group | Enhanced steric hindrance |
4-(3,4-Dichlorophenyl)butanoic acid | Dichlorophenyl group | Increased electron-withdrawing effect |
4-(2,4-Dimethylphenyl)butanoyl chloride | Acid chloride derivative | More reactive toward nucleophiles |
Research Findings and Gaps
While the provided sources lack direct experimental data for this compound, analogous reactions from structurally similar compounds (e.g., dichlorophenyl derivatives ) suggest:
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Versatility in Synthesis : The carboxylic acid group allows diverse transformations.
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Biological Potential : Derivatives may interact with enzymes or exhibit antimicrobial activity.
Future studies could explore:
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Enzymatic Interactions : Binding affinity with specific enzymes.
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Catalytic Applications : Role in organic synthesis as a building block.
References MDPI article on related compounds’ synthesis and reactions. Structural data from MolInstincts. PubChem CID 294649 for molecular properties.
Q & A
Q. Basic: What established synthetic methodologies are available for 4-(2,4-Dimethylphenyl)butanoic acid, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound can be extrapolated from analogous compounds like 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB). Key methodologies include:
- Nucleophilic substitution : Reacting 2,4-dimethylphenol with γ-butyrolactone or halogenated intermediates under basic conditions to form the phenylbutanoate ester, followed by hydrolysis to the carboxylic acid .
- Ester hydrolysis : Using alkaline hydrolysis (e.g., NaOH) of pre-synthesized esters like methyl 4-(2,4-dimethylphenoxy)butanoate to yield the target acid .
Optimization strategies :
- Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature control : Maintain temperatures between 80–100°C during substitution to minimize side reactions .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Critical techniques for structural elucidation include:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 207.102 for C₁₂H₁₅O₂⁻) .
- FTIR : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Data interpretation : Compare spectra with databases like NIST Chemistry WebBook for analogous compounds to resolve ambiguities .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Answer:
Discrepancies in bioactivity data (e.g., herbicidal or antimicrobial effects) require systematic analysis:
- Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) to compare potency .
- Control experiments : Verify purity via HPLC (e.g., using reference materials in ) to rule out impurity-driven effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., herbicidal efficacy in vs. 12) to identify trends linked to substituent electronic effects (e.g., Cl vs. CH₃ groups) .
Q. Advanced: What strategies isolate and identify synthetic byproducts or impurities?
Answer:
- Chromatographic separation :
- Spectroscopic identification :
- LC-MS/MS : Fragment unknown peaks to propose structures (e.g., methyl ester byproducts at m/z 221.12) .
- Reference standards : Cross-check against certified materials (e.g., 4-(2,4-Dichlorophenoxy)butanoic acid in ) .
Q. Basic: What are critical considerations for stability studies under varying storage conditions?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photolytic cleavage of the phenyl-carboxylic acid bond .
- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 3–9) to identify optimal formulation conditions .
Q. Advanced: How can computational tools predict reactivity and interaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., carboxylate group reactivity) .
- Molecular docking : Simulate binding interactions with biological targets (e.g., plant auxin receptors for herbicidal activity) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity to guide derivative design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural differences and molecular parameters among 4-(2,4-dimethylphenyl)butanoic acid and related compounds:
Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
This compound | 2,4-dimethylphenyl | C12H16O2 | 192.25 | Non-polar methyl groups on phenyl ring |
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) | 2,4-dichlorophenoxy | C10H10Cl2O3 | 249.09 | Electron-withdrawing Cl atoms on phenoxy group |
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) | 4-chloro-2-methylphenoxy | C11H13ClO3 | 228.67 | Mixed chloro-methyl substitution |
4-(3-Methoxyphenoxy)butyric acid | 3-methoxyphenoxy | C11H14O4 | 210.23 | Methoxy group at meta position |
Key Observations :
- Substituent Effects : Chlorine atoms in 2,4-DB and MCPB increase polarity and acidity compared to the dimethylphenyl variant, which is more lipophilic due to methyl groups .
- Conformational Stability: The torsion angle of the carboxyl group in 4-(3-methoxyphenoxy)butyric acid (174.73°) is closer to planarity than in chlorinated analogs (161.6°–170.1°), affecting molecular interactions .
Physicochemical Properties
- Acidity : Chlorinated derivatives (e.g., 2,4-DB, pKa ~3.0) are more acidic than methyl-substituted analogs due to Cl’s electron-withdrawing nature.
- Solubility : Polar substituents (Cl, OCH3) enhance water solubility, whereas dimethylphenyl derivatives are likely more lipid-soluble .
Properties
CAS No. |
13621-26-6 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
UKUFUTCEBAUOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCC(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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